molecular formula C10H7ClF2O2 B13726988 (E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid

(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid

Katalognummer: B13726988
Molekulargewicht: 232.61 g/mol
InChI-Schlüssel: KDACBACYAZDCHP-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a chloro(difluoro)methyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2,2-difluoropropane and benzaldehyde.

    Formation of Intermediate: The initial step involves the reaction of 3-chloro-2,2-difluoropropane with benzaldehyde under basic conditions to form an intermediate compound.

    Aldol Condensation: The intermediate undergoes aldol condensation in the presence of a base, such as sodium hydroxide, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The chloro(difluoro)methyl group can participate in nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-3-[3-[fluoro(difluoro)methyl]phenyl]prop-2-enoic acid
  • (E)-3-[3-[bromo(difluoro)methyl]phenyl]prop-2-enoic acid
  • (E)-3-[3-[iodo(difluoro)methyl]phenyl]prop-2-enoic acid

Uniqueness

(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid is unique due to the presence of the chloro(difluoro)methyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H7ClF2O2

Molekulargewicht

232.61 g/mol

IUPAC-Name

(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H7ClF2O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+

InChI-Schlüssel

KDACBACYAZDCHP-SNAWJCMRSA-N

Isomerische SMILES

C1=CC(=CC(=C1)C(F)(F)Cl)/C=C/C(=O)O

Kanonische SMILES

C1=CC(=CC(=C1)C(F)(F)Cl)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.